Methanone, (2,5-dichlorophenyl)(4-methylphenyl)-
Overview
Description
Methanone, (2,5-dichlorophenyl)(4-methylphenyl)- is a useful research compound. Its molecular formula is C14H10Cl2O and its molecular weight is 265.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Methanone derivatives, including (2,5-dichlorophenyl)(4-methylphenyl)-methanone, have been synthesized and characterized using various spectroscopic methods. Their molecular structures were elucidated through X-ray diffraction methods, revealing unique intermolecular hydrogen bonds and discrepancies in carbonyl group bond lengths (Naveen et al., 2007).
Crystal and Molecular Structure Analysis : Detailed crystal and molecular structure analyses of methanone compounds have been performed. For example, a study on (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone revealed its crystallization in the monoclinic space group and highlighted the importance of intermolecular hydrogen bonding (Lakshminarayana et al., 2009).
Biological Activities and Potential Applications
Antimicrobial and Antioxidant Activities : Several methanone derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Their effectiveness against various bacterial and fungal species and their radical scavenging properties have been explored, indicating potential applications in the medical and pharmaceutical fields (Thirunarayanan, 2016); (Çetinkaya et al., 2012).
Anticancer Potential : The cytotoxic properties of certain methanone compounds, like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have been studied, revealing their ability to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in cancer cells, suggesting their potential as anticancer agents (Magalhães et al., 2013).
Antiinflammatory Activity : Compounds derived from methanone, such as those belonging to the 4-aminobenzophenones series, have been identified as potent and selective p38 MAP kinase inhibitors with high antiinflammatory activity, offering potential therapeutic applications in inflammation-related conditions (Ottosen et al., 2003).
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKKGRPNHVURM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504406 | |
Record name | (2,5-Dichlorophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70132-82-0 | |
Record name | (2,5-Dichlorophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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